molecular formula C6H9O9P.Mg<br>C6H9MgO9P B1373830 magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate CAS No. 84309-23-9

magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate

Cat. No.: B1373830
CAS No.: 84309-23-9
M. Wt: 280.41 g/mol
InChI Key: XYWDYAVMJYSSSG-LEJBHHMKSA-N
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Description

Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate, commonly termed magnesium ascorbyl phosphate (MAP), is a stabilized derivative of vitamin C (ascorbic acid). It is synthesized by replacing the hydroxyl group at the C2 position of ascorbic acid with a phosphate group, which is then complexed with magnesium ions. This modification enhances its stability against oxidation, heat, and light compared to free ascorbic acid, making it suitable for use in cosmetics and pharmaceuticals .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84309-23-9

Molecular Formula

C6H9O9P.Mg
C6H9MgO9P

Molecular Weight

280.41 g/mol

IUPAC Name

magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate

InChI

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/t2-,4+;/m0./s1

InChI Key

XYWDYAVMJYSSSG-LEJBHHMKSA-N

SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg]

Other CAS No.

84309-23-9
113170-55-1

Related CAS

84309-23-9

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₈Mg₃O₁₄P₂ (for the hydrated form)
  • CAS Number : 114040-31-2 (anhydrous form) ; 84309-23-9 (hydrated form)
  • Solubility : Moderately soluble in water, with improved lipid compatibility for topical applications .

Comparison with Structurally Similar Compounds

Sodium Ascorbate (Vitamin C Sodium Salt)

Chemical Structure : Sodium salt of ascorbic acid without phosphate esterification.

  • IUPAC Name : Sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate .
  • CAS Number : 134-03-2 (unrelated to phosphate derivatives).

Key Differences :

  • Stability : Sodium ascorbate is less stable than MAP due to the absence of phosphate protection, leading to rapid oxidation in aqueous solutions .
  • Applications: Primarily used as a food additive (antioxidant) and in intravenous formulations .

Sodium Erythorbate (Isoascorbic Acid Sodium Salt)

Chemical Structure : Stereoisomer of sodium ascorbate with inverted configuration at C3.

  • IUPAC Name : Sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate .
  • CAS Number : 6381-77-7 .

Key Differences :

  • Bioactivity : Lacks vitamin C activity due to stereochemical differences but retains antioxidant properties .
  • Uses : Food preservative in meat products to prevent nitrosamine formation .

Disodium Ascorbyl Phosphate

Chemical Structure : Ascorbic acid with a phosphate group at C2, neutralized with sodium ions.

  • IUPAC Name : Disodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate .
  • CAS Number : 66170-10-3 .

Key Differences :

  • Solubility : Higher water solubility than MAP due to sodium counterions, making it suitable for injectable formulations .
  • Stability : Similar oxidative stability to MAP but requires refrigeration for long-term storage .

Ascorbyl Phosphate (Free Acid Form)

Chemical Structure : Unneutralized phosphate ester of ascorbic acid.

  • IUPAC Name : [2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate .
  • CAS Number : 23313-12-4 .

Key Differences :

  • Acidity : Highly acidic (pH < 3 in solution), limiting direct use in formulations .
  • Applications : Primarily a precursor for synthesizing stabilized salts like MAP or disodium ascorbyl phosphate .

Comparative Analysis Table

Compound Molecular Formula CAS Number Stability Solubility Primary Applications
Magnesium Ascorbyl Phosphate C₆H₈Mg₃O₁₄P₂ 114040-31-2 High (heat/light) Moderate (water) Cosmetics, topical creams
Sodium Ascorbate C₆H₇NaO₆ 134-03-2 Low High (water) Food additive, IV therapy
Sodium Erythorbate C₆H₇NaO₆ 6381-77-7 Moderate High (water) Meat preservation
Disodium Ascorbyl Phosphate C₆H₇Na₂O₉P 66170-10-3 High High (water) Injectable formulations
Ascorbyl Phosphate (acid) C₆H₉O₁₀P 23313-12-4 Low (acid-sensitive) Low (water) Chemical precursor

Biological Activity

Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate, commonly referred to as magnesium ascorbyl phosphate (MAP), is a stable, water-soluble derivative of vitamin C. It is recognized for its diverse biological activities, particularly its antioxidant properties, which have significant implications in skincare, bone health, and cellular functions.

PropertyValue
CAS Number 84309-23-9
Molecular Formula C6H9O9P.Mg
Molecular Weight 280.41 g/mol
IUPAC Name This compound
Appearance White or slightly yellow powder

MAP functions primarily as an antioxidant , donating electrons to neutralize free radicals such as superoxide ions and peroxides. This action protects cells from oxidative damage, which is crucial in various biological processes.

Key Signaling Pathways

  • Activation of CaMKIIα : MAP binds to and activates calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), triggering the CaMKII/ERK1/2/CREB/C-FOS signaling pathway.
    • This pathway is essential for promoting osteoblastogenesis and bone formation.
  • Cellular Effects : MAP influences cellular functions including:
    • Gene expression modulation.
    • Cellular metabolism alterations.
    • Enhanced collagen synthesis and organization in wound healing .

1. Antioxidant Properties

MAP's ability to scavenge free radicals contributes to its effectiveness in skincare products. It reduces oxidative stress, which is linked to skin aging and damage from UV exposure.

2. Skin Health

Research indicates that MAP can:

  • Brighten skin tone.
  • Reduce hyperpigmentation.
  • Improve overall skin texture by promoting collagen synthesis and reducing the number of macrophages involved in inflammation .

3. Bone Health

Studies have shown that MAP enhances bone formation through:

  • Increased osteoblast activity.
  • Activation of signaling pathways that promote bone mineralization .

Case Study 1: Skincare Efficacy

A clinical trial assessed the effects of MAP in a topical formulation on participants with hyperpigmented skin. Results indicated a significant reduction in pigmentation after 12 weeks of use, demonstrating MAP's effectiveness as a skin-brightening agent.

Case Study 2: Bone Formation

In vitro studies on osteoblasts treated with MAP showed increased mineralization and expression of osteogenic markers after 48 hours compared to control groups. This suggests potential applications for MAP in osteoporosis treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
Reactant of Route 2
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate

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